

Analytical methods for 2-Chloro-5-methylnicotinonitrile quantification

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Compound of Interest

Compound Name: 2-Chloro-5-methylnicotinonitrile

Cat. No.: B1590024

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Application Note: Quantitative Analysis of **2-Chloro-5-methylnicotinonitrile** using Chromatographic Techniques

Abstract

This document provides detailed analytical methods for the quantitative determination of **2-Chloro-5-methylnicotinonitrile**, a key intermediate in pharmaceutical synthesis. The protocols herein describe validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods suitable for quality control, stability testing, and impurity profiling. The methodologies are presented with a focus on the scientific rationale behind procedural choices, ensuring robustness and reliability. All methods are designed to meet the stringent requirements of international regulatory standards, such as the ICH guidelines.^{[1][2][3][4]}

Introduction

2-Chloro-5-methylnicotinonitrile (CAS No. 66909-34-0) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.^{[5][6]} Its chemical structure, featuring a chlorinated pyridine ring with nitrile and methyl functionalities, makes it a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final product. Therefore, robust and validated analytical methods for its precise quantification are essential.

This application note outlines two primary analytical approaches for the quantification of **2-Chloro-5-methylnicotinonitrile**: a reverse-phase HPLC method with UV detection for routine quality control and a more specific GC-MS method for trace-level detection and identification.

Chemical and Physical Properties of **2-Chloro-5-methylnicotinonitrile**:[\[7\]](#)

Property	Value
Molecular Formula	C ₇ H ₅ ClN ₂
Molecular Weight	152.58 g/mol [5] [7] [8]
Appearance	Solid [5]
IUPAC Name	2-chloro-5-methylpyridine-3-carbonitrile [7]

High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reverse-phase HPLC is the chosen method for primary quantification due to its versatility, robustness, and wide availability in quality control laboratories. The method separates **2-Chloro-5-methylnicotinonitrile** from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The nitrile and chloro groups on the pyridine ring provide sufficient polarity for good retention and peak shape on a C18 column. A UV detector is selected based on the chromophoric nature of the aromatic ring system.

Experimental Protocol

2.2.1. Materials and Reagents

- **2-Chloro-5-methylnicotinonitrile** reference standard (purity ≥99.5%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Deionized water (18.2 MΩ·cm)
- Phosphoric acid (reagent grade)
- 0.45 μm nylon syringe filters

2.2.2. Instrumentation

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.

2.2.3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 270 nm
Injection Volume	10 μL
Run Time	25 minutes

2.2.4. Sample Preparation

- Standard Stock Solution (1000 μg/mL): Accurately weigh approximately 25 mg of **2-Chloro-5-methylnicotinonitrile** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

- **Calibration Standards:** Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Solution:** Accurately weigh a sample containing approximately 25 mg of **2-Chloro-5-methylnicotinonitrile** into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The method was validated according to ICH Q2(R2) guidelines.^{[1][3][4]} The following parameters were assessed:

2.3.1. Specificity Specificity was demonstrated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked placebo sample. The chromatograms showed no interfering peaks at the retention time of **2-Chloro-5-methylnicotinonitrile**.

2.3.2. Linearity Linearity was evaluated over the concentration range of 1-100 µg/mL. The correlation coefficient (r^2) should be ≥ 0.999 .

2.3.3. Accuracy and Precision Accuracy and precision were determined by analyzing samples at three concentration levels (low, medium, and high) in triplicate.

Level	Concentration (µg/mL)	Accuracy (% Recovery)	Precision (% RSD)
Low	5	98.0 - 102.0	≤ 2.0
Medium	50	98.0 - 102.0	≤ 2.0
High	100	98.0 - 102.0	≤ 2.0

2.3.4. Limits of Detection (LOD) and Quantification (LOQ)

- LOD: 0.3 µg/mL
- LOQ: 1.0 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

Principle and Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.^[9] It is particularly useful for identifying and quantifying impurities, even at trace levels.^[10] **2-Chloro-5-methylnicotinonitrile** is amenable to GC analysis due to its thermal stability and volatility. The mass spectrometer provides high selectivity and sensitivity, allowing for definitive identification based on the mass spectrum.

Experimental Protocol

3.2.1. Materials and Reagents

- **2-Chloro-5-methylnicotinonitrile** reference standard (purity $\geq 99.5\%$)
- Dichloromethane (GC grade)
- Internal Standard (e.g., 4-Chlorobenzonitrile)
- 0.22 μm PTFE syringe filters

3.2.2. Instrumentation

- GC system with a split/splitless injector and a mass selective detector (MSD).
- Data acquisition and processing software.

3.2.3. Chromatographic and MS Conditions

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at 1.2 mL/min (constant flow)
Injector Temp.	250°C
Injection Mode	Split (20:1)
Oven Program	100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) and Full Scan (for identification)
SIM Ions	m/z 152 (M+), 117, 90

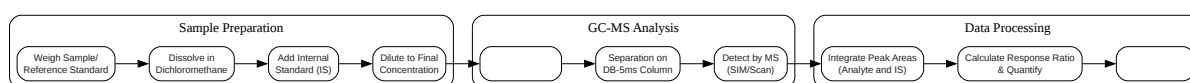
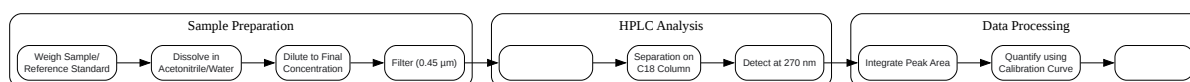
3.2.4. Sample Preparation

- Internal Standard Stock Solution (500 µg/mL): Prepare a stock solution of 4-Chlorobenzonitrile in dichloromethane.
- Standard Stock Solution (1000 µg/mL): Prepare a stock solution of **2-Chloro-5-methylnicotinonitrile** in dichloromethane.
- Calibration Standards: Prepare calibration standards containing **2-Chloro-5-methylnicotinonitrile** at concentrations from 0.1 µg/mL to 20 µg/mL, each spiked with the internal standard at a constant concentration (e.g., 5 µg/mL).
- Sample Solution: Accurately weigh the sample, dissolve in dichloromethane, add the internal standard, and dilute to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Method Validation Summary

Parameter	Acceptance Criteria
Specificity	No interference at the retention times of the analyte and IS
Linearity (r^2)	≥ 0.999
Accuracy (% Recovery)	95.0 - 105.0%
Precision (% RSD)	$\leq 5.0\%$
LOD	0.03 $\mu\text{g/mL}$
LOQ	0.1 $\mu\text{g/mL}$

Experimental Workflows



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Caption: GC-MS analysis workflow for **2-Chloro-5-methylnicotinonitrile**.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note are demonstrated to be suitable for the accurate and precise quantification of **2-Chloro-5-methylnicotinonitrile**. The HPLC method is ideal for routine quality control in a manufacturing environment, while the GC-

MS method provides higher sensitivity and specificity, making it suitable for impurity profiling and trace analysis. Both methods are grounded in established analytical principles and validated according to ICH guidelines to ensure data integrity and regulatory compliance.

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